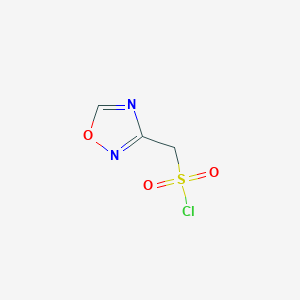
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is a synthetic organic compound. Its structure includes a chlorinated phenyl ring, a hydroxy group, a cyano group, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide typically involves multiple steps, including:
Chlorination: Introduction of a chlorine atom to the phenyl ring.
Hydroxylation: Addition of a hydroxy group to the phenyl ring.
Acetamide Formation: Reaction of the chlorinated and hydroxylated phenyl compound with an appropriate acetamide precursor.
Cyano Group Introduction: Incorporation of the cyano group into the molecule.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the hydroxy group or other reactive sites.
Reduction: Reduction reactions could target the cyano group or other functional groups.
Substitution: The chlorine atom on the phenyl ring may be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-hydroxyphenyl)acetamide: Lacks the cyano and methoxy groups.
N-(1-cyano-2-methoxy-1-methylethyl)acetamide: Lacks the chlorinated phenyl ring.
2-(4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide: Lacks the chlorine atom.
Uniqueness
The presence of both the cyano and methoxy groups, along with the chlorinated phenyl ring, may confer unique chemical and biological properties to 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyano-1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(7-15,8-19-2)16-12(18)5-9-3-4-10(17)6-11(9)14/h3-4,6,17H,5,8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKBQVDVNGLSDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=C(C=C(C=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)

![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)



![N-ETHYL-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2406345.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)
